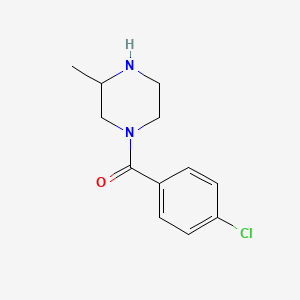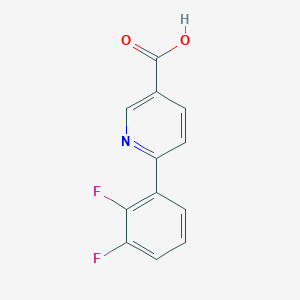
2-(Benzyloxy)-1-methoxy-4-(trifluoromethyl)benzene
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group . The exact process would depend on the starting materials chosen by the chemist. For example, the trifluoromethyl group could potentially be introduced via a nucleophilic substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the connectivity of its atoms and the shape of its molecule. The benzene ring provides a planar, aromatic base. The benzyloxy, methoxy, and trifluoromethyl groups would project from this base .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The trifluoromethyl group is known for its high electronegativity, which would make the compound susceptible to reactions at this site . The benzyloxy and methoxy groups could also participate in reactions, particularly those involving nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the trifluoromethyl group could increase the compound’s stability and electronegativity . The exact properties would need to be determined experimentally .Scientific Research Applications
Organic Synthesis and Reactions at the Benzylic Position
Trifluoromethylbenzene serves as a versatile substrate in organic synthesis. Researchers explore its reactivity at the benzylic position, where it undergoes various reactions:
- Free Radical Bromination : Trifluoromethylbenzene can be brominated at the benzylic position using N-bromosuccinimide (NBS) as a bromine source . This reaction is useful for introducing functional groups.
- Nucleophilic Substitution (SN1 and SN2) : Depending on the specific conditions and substituents, benzylic halides can react via either SN1 or SN2 pathways. The resonance-stabilized carbocation formed at the benzylic position influences the mechanism .
Industrial Applications
Traditionally, trifluoromethylbenzene and its derivatives find applications in various industries:
- Lampreycide : Trifluoromethylbenzene derivatives, such as 4-nitro-2-(trifluoromethyl)phenol, have been studied as lampreycides .
Benzyl Ether and Ester Synthesis
Researchers have developed a mild and effective method for preparing benzyl ethers and esters using 2-benzyloxy-1-methylpyridinium triflate . N-methylation of 2-benzyloxypyridine generates the active reagent in situ, facilitating benzyl transfer reactions .
Trifluoromethyl Ethers and Metalation Reactions
Trifluoromethylbenzene derivatives, including 1-trifluoromethoxy-4-(trifluoromethyl)benzene, participate in metalation reactions. For example, lithiation followed by carboxylation yields 2-trifluoromethoxy-5-(trifluoromethyl)benzoic acid .
Mechanism of Action
Safety and Hazards
As with any chemical compound, handling “2-(Benzyloxy)-1-methoxy-4-(trifluoromethyl)benzene” would require appropriate safety precautions. The compound could potentially be harmful if inhaled, ingested, or if it comes into contact with skin . Always refer to the material safety data sheet (MSDS) for the compound for specific safety information .
properties
IUPAC Name |
1-methoxy-2-phenylmethoxy-4-(trifluoromethyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3O2/c1-19-13-8-7-12(15(16,17)18)9-14(13)20-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQMPCCDMYUAPJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzyloxy)-1-methoxy-4-(trifluoromethyl)benzene | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














